molecular formula C14H18ClN3O2 B4195618 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride

Cat. No. B4195618
M. Wt: 295.76 g/mol
InChI Key: ZGIDTJCIVZQVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride, also known as DMPEP, is a novel psychoactive substance that belongs to the class of pyrimidinamines. DMPEP has gained attention in the scientific community due to its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride is not fully understood. However, it is believed that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has been shown to have several biochemical and physiological effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and anti-depressant effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has also been shown to increase the levels of norepinephrine in the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has several advantages for lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride is relatively easy to synthesize, and it has been shown to have potent anxiolytic, anti-depressant, and cognitive-enhancing effects in animal models. However, there are also limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride in lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has not been extensively studied in humans, and its long-term effects are not fully understood.

Future Directions

There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride. One area of future research is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride as a potential therapeutic agent for the treatment of anxiety, depression, and cognitive disorders. Another area of future research is the study of the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride in humans. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride and its effects on the central nervous system.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has gained attention in the scientific community due to its potential therapeutic applications. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has been shown to have anxiolytic and anti-depressant effects in animal models. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride has also been shown to improve cognitive function and memory in animal models. These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride may have potential therapeutic applications for the treatment of anxiety, depression, and cognitive disorders.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-4-3-11(9-13(12)19-2)5-8-16-14-6-7-15-10-17-14;/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDTJCIVZQVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.